Ethyl 2-(2-(1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)thiazol-4-yl)acetate
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Overview
Description
Thiazoles are heterocyclic organic compounds that have a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . They are members of the azole heterocycles that include imidazoles and oxazoles . Thiazole derivatives have been found to exhibit a wide range of biological activities such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .
Synthesis Analysis
Thiazole derivatives can be synthesized through various methods. For instance, a series of naphthalene-thiazole hybrids were produced from ethyl (2-amino-1,3-thiazol-4-yl) acetate via a coupling reaction with α or β-naphthalenesulfonyl chlorides in the presence of a catalytic amount of 4-dimethylaminopyridine and trimethylamine .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Scientific Research Applications
Synthesis and Structural Studies
- Ethyl [4-oxo-3-(2-oxo-2-arylethyl)thiazolidin-2-ylidene]acetates, closely related to the compound , have been utilized in the synthesis of pyrrolo[2,1-b]thiazol-3-one derivatives. These compounds are significant due to their structural uniqueness and potential chemical applications (Tverdokhlebov et al., 2005).
- Another study explored the synthesis of compounds from similar ethyl-based structures, which were then evaluated for their anti-microbial properties. This indicates the potential use of such compounds in developing new antimicrobial agents (Spoorthy et al., 2021).
Antimicrobial Applications
- The synthesis of thiazole derivatives, which share a structural similarity with the compound of interest, has been studied for their antimicrobial activities. These studies contribute to the understanding of how these compounds might be effective against various bacterial and fungal infections (Wardkhan et al., 2008).
Chemical Reactions and Derivatives
- Research on the synthesis of new thiazoles and related compounds provides insights into the diverse chemical reactions and derivatives that can be obtained from similar ethyl-based structures. These findings are crucial for advancing chemical synthesis techniques (Abdelhamid & Afifi, 2010).
- Another study demonstrates the convenient synthesis of ethyl-based carboxylate derivatives, revealing the compound's potential in forming a variety of structurally diverse and functionally rich molecules (Mohamed, 2014).
Heterocyclic Synthesis
- Ethyl-based compounds have been used in the synthesis of polyfunctionally substituted pyran, pyridine, and pyridazine derivatives. This highlights the versatility of such compounds in creating a range of heterocyclic structures with potential applications in various fields of chemistry (Mohareb et al., 2004).
Future Directions
Properties
IUPAC Name |
ethyl 2-[2-[[1-[(2-methylphenyl)methyl]-2-oxopyridine-3-carbonyl]amino]-1,3-thiazol-4-yl]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S/c1-3-28-18(25)11-16-13-29-21(22-16)23-19(26)17-9-6-10-24(20(17)27)12-15-8-5-4-7-14(15)2/h4-10,13H,3,11-12H2,1-2H3,(H,22,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBPGMXVUIXYIPQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CC=CN(C2=O)CC3=CC=CC=C3C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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